
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylindole with an oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-methyl-2-oxoindoline.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with similar core structure but lacking the ethyl and hydroxy groups.
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-: Similar but without the ethyl group.
2H-Indol-2-one, 1,3-dihydro-3-ethyl-: Similar but without the hydroxy group.
Uniqueness
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential biological activities compared to simpler indole derivatives.
Eigenschaften
CAS-Nummer |
61110-64-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
UJXQMZYRKZTGJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


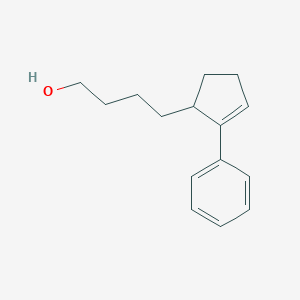
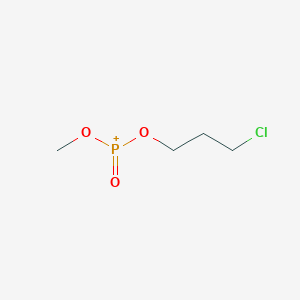
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
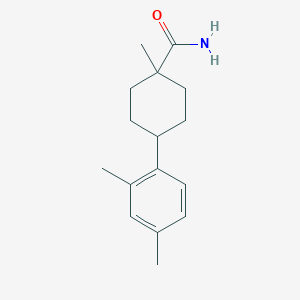

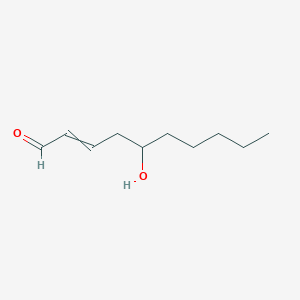

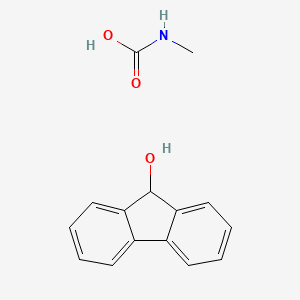
![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
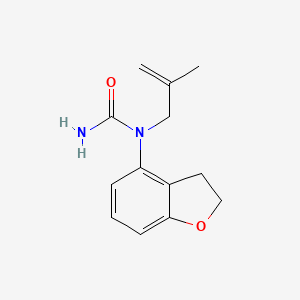
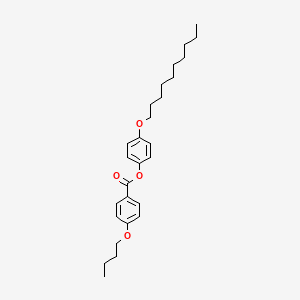
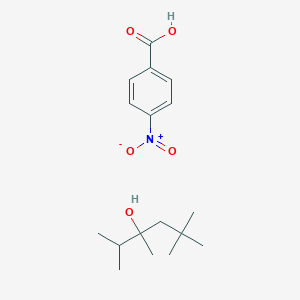
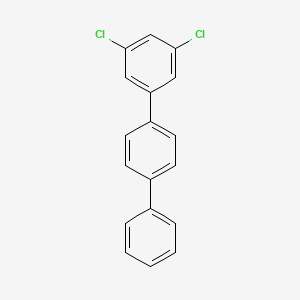
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
